![molecular formula C26H22FN3O2 B2517994 3-(4-氟苯基)-7,8-二甲氧基-5-[(3-甲基苯基)甲基]吡唑并[4,3-c]喹啉 CAS No. 866728-58-7](/img/structure/B2517994.png)

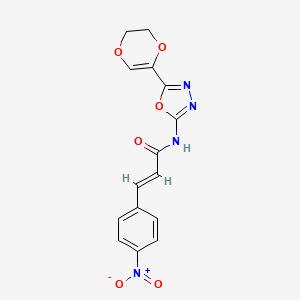

3-(4-氟苯基)-7,8-二甲氧基-5-[(3-甲基苯基)甲基]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolinyl-pyrazoles, which are similar to the compound you mentioned, have been studied extensively due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .

Synthesis Analysis

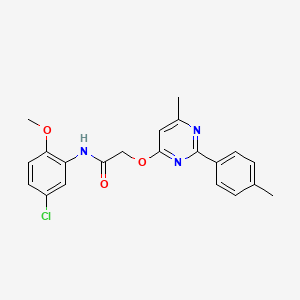

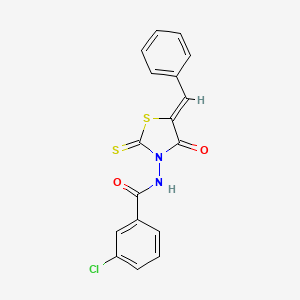

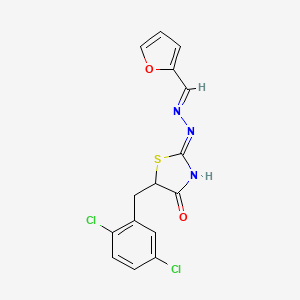

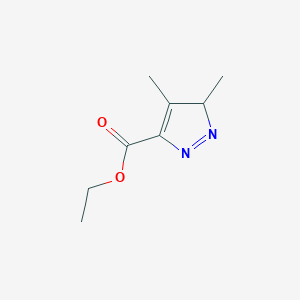

Series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .

Molecular Structure Analysis

The molecular structure of these compounds is complex and involves multiple rings. The quinoline scaffold was first extracted in 1834 from coal tar .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of pyrazolo [3,4-b]-quinoline derivatives involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .

Physical And Chemical Properties Analysis

Quinoline, a related compound, is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N. It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

科学研究应用

- Pyrazolo[3,4-b]pyridines have shown promise as potential anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit specific kinases or interfere with cell signaling pathways contributes to its antiproliferative properties .

- Inflammation plays a crucial role in various diseases. Some pyrazolo[3,4-b]pyridines exhibit anti-inflammatory effects by modulating cytokines, enzymes, and transcription factors. Researchers have explored their potential as novel anti-inflammatory agents .

- Pyrazolo[3,4-b]pyridines have been evaluated for their antimicrobial properties. Studies have investigated their efficacy against bacteria, fungi, and parasites. These compounds may serve as leads for developing new antibiotics or antifungal drugs .

- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are a significant health concern. Some pyrazolo[3,4-b]pyridines exhibit neuroprotective properties by modulating neurotransmitter receptors or reducing oxidative stress. Researchers are exploring their potential in treating neurodegenerative conditions .

- Kinases play essential roles in cell signaling pathways. Pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors, particularly targeting kinases involved in cancer progression, inflammation, and other diseases. Their selectivity and potency make them attractive candidates for drug development .

- Researchers have studied the photophysical properties of pyrazolo[3,4-b]pyridines. These compounds exhibit fluorescence, which can be harnessed for imaging applications. Their unique spectral properties make them useful in fluorescence-based assays and bioimaging .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial Activity

Neuroprotective Effects

Kinase Inhibitors

Photophysical Properties

未来方向

The study on N -heterocycles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

属性

IUPAC Name |

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c1-16-5-4-6-17(11-16)14-30-15-21-25(18-7-9-19(27)10-8-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTUWWIBPCHWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)